N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide
Description
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a substituted indole core. The indole moiety is substituted with a benzyl group at the 1-position and a methyl group at the 2-position, while the benzamide group is linked via an ethyl spacer.
Properties
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-19-22(16-17-26-25(28)21-12-6-3-7-13-21)23-14-8-9-15-24(23)27(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMWFFFFXRANGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide
- Molecular Formula : C18H19N3O
- Molecular Weight : 293.4 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study:
In a study published in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent increase in apoptotic cells when treated with the compound, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research indicates that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Case Study:
A study published in Neuroscience Letters reported that this compound reduced levels of pro-inflammatory cytokines in a model of neuroinflammation induced by lipopolysaccharide (LPS) . This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.
Potential Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. In animal models of depression, the compound showed significant reductions in immobility time during forced swim tests, indicating enhanced mood-related behaviors.
Data Table 1: Antidepressant Activity Comparison
| Compound | Dose (mg/kg) | Immobility Time (s) | Significance |
|---|---|---|---|
| Control | 0 | 120 | - |
| Test | 10 | 80 | p < 0.05 |
| Test | 20 | 50 | p < 0.01 |
Mechanism of Action
The mechanism of action of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Modifications to the benzamide ring significantly influence electronic properties and biological activity:
- 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide ():
- 3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (): Substitution: Chlorine at the 3-position of the benzamide.
- 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (): Substitution: Isobutyryl amino group at the 3-position. Relevance: The bulky isobutyryl group may sterically hinder interactions with enzymes, altering selectivity .
Table 1: Impact of Benzamide Substitutions
Modifications on the Indole Core
Variations in the indole substituents affect steric and electronic interactions:
Table 2: Indole Core Modifications
Biological Activity
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological implications, and relevant research findings.
Overview
This compound is characterized by its ability to interact with various molecular targets, influencing numerous biochemical pathways. Its structure includes an indole core, which is known for contributing to a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The biological activity of this compound can be attributed to its complex interactions with cellular components:
- Target Interaction : The compound interacts with specific receptors and enzymes, modulating cellular signaling pathways.
- Biochemical Pathways : It may influence pathways involved in cell proliferation, apoptosis, and immune responses, which are critical in cancer and viral infections.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties, suggesting that it may inhibit viral replication at the cellular level.
Anticancer Properties
Research has highlighted the compound's potential in cancer therapy:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in colon carcinoma cells (HCT-15) with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound on various cancer cell lines. Researchers found that the compound significantly inhibited cell proliferation and induced apoptosis through the modulation of apoptotic markers such as Bcl-2 and caspases .
Study 2: Antiviral Properties
Another study focused on the antiviral activity of this compound against influenza virus. Results indicated that it reduced viral replication in infected cells by interfering with viral entry mechanisms and promoting host antiviral responses.
Research Findings
This compound has been identified as a promising candidate for further development due to its multifaceted biological activities:
- Anticancer Activity : Demonstrated efficacy against multiple cancer types.
- Antiviral Potential : Showed significant antiviral properties in preliminary studies.
- Anti-inflammatory Effects : Exhibited potential to reduce inflammation in cellular models.
Q & A
Q. What established synthetic methodologies are used for N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide?
The synthesis involves multi-step organic reactions, including indole core formation, alkylation, and benzamide coupling. Pd-catalyzed amidation and cyclization (e.g., Pd(PPh₃)₄) are effective for analogous indole derivatives, with optimization via ligand selection and temperature control . Multi-step strategies may employ protecting groups for regioselective functionalization, as seen in related benzamide-indole hybrids .
Q. Which spectroscopic techniques are critical for structural characterization?
IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches. 1H/13C NMR resolves indole proton environments and benzamide substituents, while X-ray crystallography using SHELX software (e.g., SHELXL) provides unambiguous structural validation, particularly for torsional angles in the benzyl-indole-ethyl-benzamide backbone .
Q. What biological targets are associated with indole-benzamide hybrids?
These compounds often target oncology-related enzymes (e.g., tubulin polymerization inhibitors, kinase modulators) and neurological receptors (e.g., serotonin receptors). Structural analogs mimic tryptophan-derived neurotransmitters, enabling activity against 5-HT receptors .
Q. What key structural motifs influence stability?
The N-benzyl group on indole enhances metabolic stability by reducing oxidative degradation. The ethyl linker balances flexibility and rigidity, while electron-withdrawing benzamide substituents improve hydrolytic resistance .
Advanced Research Questions
Q. How can low yields in the benzamide coupling step be addressed?
Optimize coupling agents (e.g., EDCI/HOBt vs. DCC), solvent polarity (DMF for solubility vs. DCM for mild conditions), and catalytic methods like Pd-mediated cross-coupling . Monitor intermediates via TLC/HPLC to ensure stability .
Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?
Validate target engagement using SPR or ITC to confirm binding . Standardize conditions (e.g., serum-free media to minimize protein interference) and employ orthogonal assays (e.g., fluorescence polarization alongside enzymatic activity measurements) .
Q. What strategies guide SAR studies for this compound?
Systematically modify:
- Benzyl group (halogen substitutions for lipophilicity)
- Indole methyl position (steric effects)
- Ethyl linker length (conformational flexibility). Hierarchical clustering of bioactivity data (e.g., IC50 against kinase panels) identifies pharmacophores. Crystallographic data from SHELX-refined structures inform rational design .
Q. How do computational methods predict target interactions?
Molecular docking (AutoDock Vina, Glide) models binding poses against kinase/GPCR crystal structures. MD simulations (>100 ns) assess interaction stability (e.g., π-π stacking with aromatic residues). MM/PBSA calculations quantify binding affinities .
Q. What approaches mitigate poor aqueous solubility in bioassays?
Use co-solvent systems (≤0.1% DMSO in PEG 400), prodrug derivatization (e.g., phosphate esters), or nanoformulation (liposomal encapsulation) to enhance bioavailability .
Q. How is crystallographic data analyzed to confirm structure?
SHELXL refines X-ray data via least-squares minimization against F² values. For twinned crystals, twin law identification and HKLF5 formatting are critical. Residual density maps (>3.0σ) may require SQUEEZE processing for disordered solvent molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
